

A Head-to-Head Clinical Trial Design: Isoastilbin vs. Methotrexate in Rheumatoid Arthritis

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Compound of Interest

Compound Name: *Isoastilbin*

Cat. No.: *B1163041*

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This guide outlines a proposed head-to-head Phase II clinical trial designed to compare the efficacy and safety of the investigational flavonoid, **Isoastilbin**, against the standard-of-care disease-modifying antirheumatic drug (DMARD), Methotrexate (MTX), in patients with active rheumatoid arthritis (RA). This document provides a comprehensive framework, including detailed experimental protocols and data presentation structures, to facilitate a rigorous and objective comparison.

Introduction and Rationale

Rheumatoid arthritis is a chronic, systemic autoimmune disease characterized by inflammation of the synovial joints, leading to progressive joint damage and disability. While Methotrexate is a cornerstone of RA treatment, a significant portion of patients experience an inadequate response or intolerance, highlighting the need for novel therapeutic agents.

Isoastilbin, a flavonoid compound, has demonstrated potent anti-inflammatory and antioxidant properties in preclinical studies. Its proposed mechanism of action involves the inhibition of pro-inflammatory cytokines such as Interleukin-1 β (IL-1 β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF- α), primarily through the modulation of the NF- κ B signaling pathway. These characteristics suggest that **Isoastilbin** may offer a promising alternative or complementary therapeutic strategy for RA. This clinical trial is designed to provide the first direct comparative data on the efficacy and safety of **Isoastilbin** versus Methotrexate in a clinical setting.

Clinical Trial Design

This is a Phase II, randomized, double-blind, active-comparator controlled, multi-center study to evaluate the efficacy and safety of **Isoastilbin** compared to Methotrexate in adult patients with moderate to severe active rheumatoid arthritis who are methotrexate-naïve.

Primary Objective:

- To assess the efficacy of **Isoastilbin** compared to Methotrexate in reducing the signs and symptoms of rheumatoid arthritis at Week 24, as measured by the American College of Rheumatology 20% (ACR20) response rate.

Secondary Objectives:

- To evaluate the proportion of patients achieving ACR50 and ACR70 responses at Week 24.
- To assess the change from baseline in the Disease Activity Score 28 (DAS28-CRP) at Week 24.
- To evaluate the safety and tolerability of **Isoastilbin** compared to Methotrexate.
- To assess patient-reported outcomes, including pain and physical function.

Patient Population

The study will enroll approximately 200 adult patients with a diagnosis of rheumatoid arthritis according to the 2010 American College of Rheumatology/European League Against Rheumatism (ACR/EULAR) classification criteria.

Key Inclusion Criteria:

- Age 18 to 75 years.
- Active RA with a DAS28-CRP > 3.2.
- Presence of ≥ 6 swollen and ≥ 6 tender joints.

- Methotrexate-naïve or have not received treatment with any DMARD for at least 3 months prior to screening.

Key Exclusion Criteria:

- Previous treatment with any biologic DMARD.
- Significant comorbidities that could interfere with the evaluation of the study drug.
- Active or chronic infections.
- Pregnant or breastfeeding women.

Treatment Arms and Dosing

Patients will be randomized in a 1:1 ratio to one of the following treatment arms:

- **Isoastilbin** Arm: Oral **Isoastilbin** (dose to be determined based on Phase I data, e.g., 200 mg twice daily).
- Methotrexate Arm: Oral Methotrexate (starting at 7.5 mg once weekly, titrated up to 25 mg once weekly by Week 8, based on investigator's discretion and patient's tolerability) with folic acid supplementation.^{[1][2][3][4]}

The study duration will be 24 weeks of double-blind treatment.

Data Presentation

All quantitative data will be summarized in the following tables for clear and direct comparison between the two treatment arms.

Table 1: Baseline Demographics and Disease Characteristics

| Characteristic | Isoastilbin (N=100) | Methotrexate (N=100) |
|--------------------------------------|---------------------|----------------------|
| Age (years), mean (SD) | | |
| Gender, n (%) | | |
| Disease Duration (years), mean (SD) | | |
| DAS28-CRP, mean (SD) | | |
| Tender Joint Count, mean (SD) | | |
| Swollen Joint Count, mean (SD) | | |
| C-Reactive Protein (mg/L), mean (SD) | | |
| Rheumatoid Factor Positive, n (%) | | |
| Anti-CCP Positive, n (%) | | |

Table 2: Efficacy Endpoints at Week 24

| Endpoint | Isoastilbin (N=100) | Methotrexate (N=100) | p-value |
|--|---------------------|----------------------|---------|
| ACR20 Response, n (%) | | | |
| ACR50 Response, n (%) | | | |
| ACR70 Response, n (%) | | | |
| Change from Baseline in DAS28-CRP, mean (SD) | | | |
| Change from Baseline in HAQ-DI, mean (SD) | | | |

Table 3: Safety and Tolerability Summary

| Adverse Event (AE) Category | Isoastilbin (N=100) | Methotrexate (N=100) |
|--|---------------------|----------------------|
| Any Adverse Event, n (%) | | |
| Serious Adverse Events, n (%) | | |
| AEs Leading to Discontinuation, n (%) | | |
| Most Common AEs (>5%) | | |
| Nausea, n (%) | | |
| Headache, n (%) | | |
| Upper Respiratory Tract Infection, n (%) | | |
| Elevated Liver Enzymes, n (%) | | |

Experimental Protocols

Efficacy Assessments

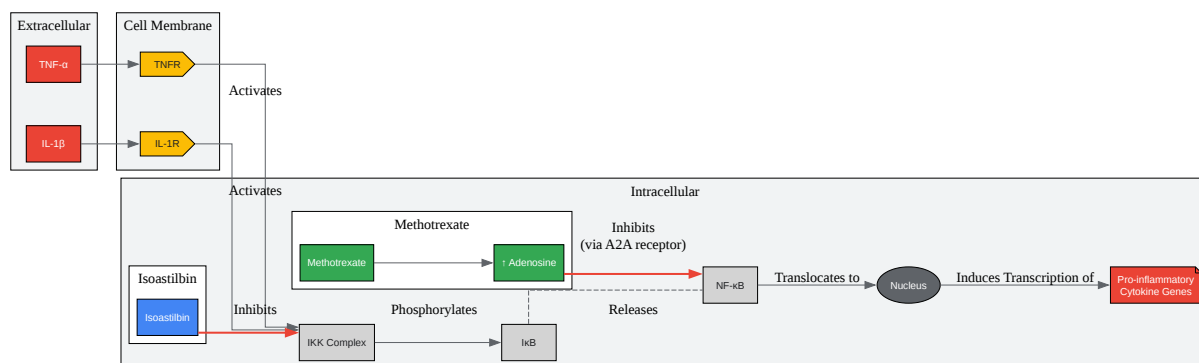
- **ACR Response Criteria:** The proportion of patients achieving ACR20, ACR50, and ACR70 responses will be assessed at Weeks 4, 8, 12, 16, and 24.[5][6][7] An ACR20 response is defined as at least a 20% improvement in both tender and swollen joint counts, and at least a 20% improvement in three of the following five criteria: patient's global assessment of disease activity, physician's global assessment of disease activity, patient's assessment of pain, Health Assessment Questionnaire-Disability Index (HAQ-DI), and C-reactive protein (CRP) or erythrocyte sedimentation rate (ESR).[5]
- **Disease Activity Score 28 (DAS28-CRP):** The DAS28-CRP will be calculated at baseline and at each study visit. It is a composite score derived from the number of tender and swollen joints, patient's global health assessment, and CRP level.
- **Health Assessment Questionnaire-Disability Index (HAQ-DI):** This patient-reported outcome measures physical function and disability. It will be completed by patients at baseline and at each study visit.

Safety Assessments

- **Adverse Events (AEs):** All AEs will be recorded and graded for severity and relationship to the study drug throughout the trial.
- **Laboratory Tests:** Hematology, clinical chemistry (including liver function tests), and urinalysis will be performed at baseline and at regular intervals during the study.
- **Vital Signs and Physical Examinations:** These will be conducted at each study visit.

Mandatory Visualizations

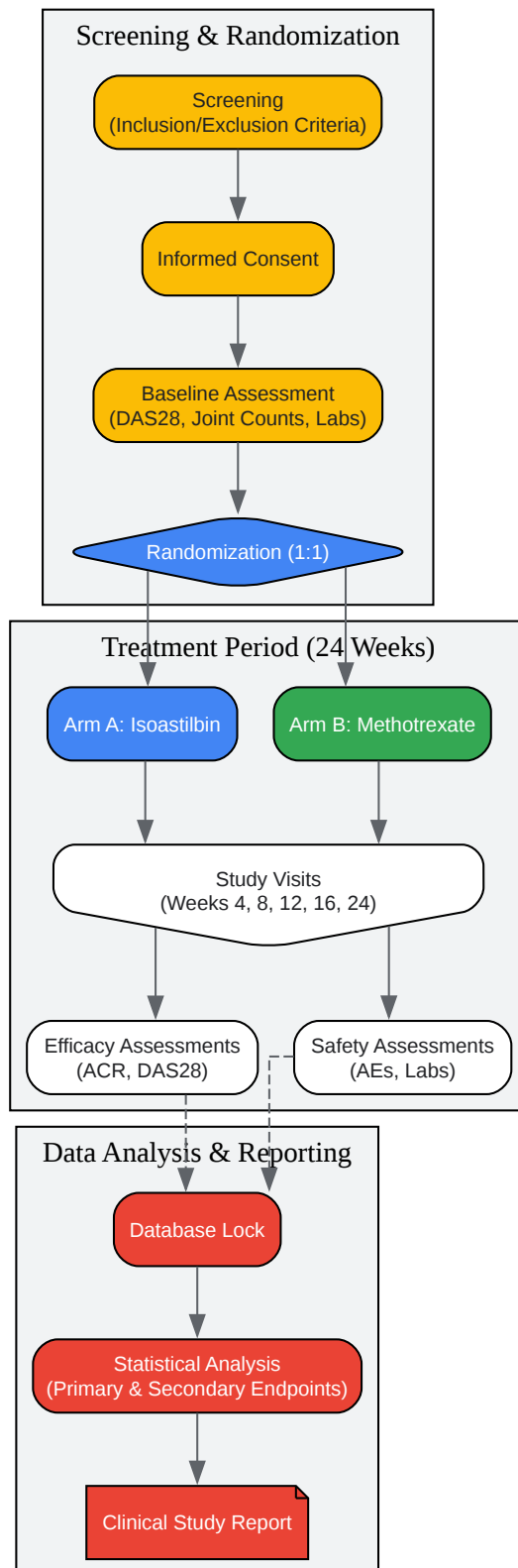
Signaling Pathway Diagram



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Caption: Proposed mechanisms of action for **Isoastilbin** and Methotrexate in RA.

Experimental Workflow Diagram



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Caption: Workflow of the proposed head-to-head clinical trial.

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